tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boronate ester group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and bis(pinacolato)diborane.
Reaction Conditions: The reaction is catalyzed by palladium(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene (dppf) under an inert atmosphere.
Procedure: The mixture is stirred at room temperature, followed by purification to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronate ester group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Material Science: Incorporated into polymers and materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom facilitates the transfer of the organic group to the palladium complex, enabling the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such structural features are desired.
Properties
Molecular Formula |
C18H30BNO4 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h10H,8-9,11-12H2,1-7H3 |
InChI Key |
YWBNYGWOYWXGKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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